molecular formula C10H9N3O3 B1433161 phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate CAS No. 1182358-65-1

phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate

Cat. No. B1433161
M. Wt: 219.2 g/mol
InChI Key: DKWHEFYVRPQWHS-UHFFFAOYSA-N
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Description

Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate is a chemical compound with the molecular formula C10H9N3O3 . It has a molecular weight of 219.2 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids . The reaction mixture is typically refluxed for several hours, then cooled to room temperature and poured onto ice . The product is then isolated and purified .


Molecular Structure Analysis

The molecular structure of phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate can be represented by the InChI code 1S/C10H9N3O3/c1-7-11-9(13-16-7)12-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13,14) . This indicates that the molecule consists of a phenyl group attached to a carbamate group, which in turn is attached to a 5-methyl-1,2,4-oxadiazol-3-yl group .


Physical And Chemical Properties Analysis

Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate is a powder at room temperature . It has a molecular weight of 219.2 .

Scientific Research Applications

1. Applications in Organic Electronics and Photonics

Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate derivatives are used in the field of organic electronics and photonics. Polymers with carbazole-oxadiazole side chains, for instance, have been synthesized for use as ambipolar hosts in phosphorescent light-emitting diodes (LEDs). These polymers exhibit good thermal stability and are suitable for a range of phosphors, indicating their potential in advanced electronic applications (Zhang et al., 2011).

2. Role in Biological Activities and Drug Synthesis

Compounds containing the phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate structure have been synthesized and tested for various biological activities. For instance, novel carbazole conjugates with 1,3,4-oxadiazol-2-amines have been developed and characterized, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new drugs (Verma et al., 2022).

3. Anticancer Potential

Research has also been conducted on derivatives of phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate for their anticancer properties. For example, a series of substituted N-phenyl benzamides with this structure were synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. This demonstrates the potential use of such compounds in cancer therapy (Ravinaik et al., 2021).

Future Directions

Given the wide range of biological activities exhibited by oxadiazole derivatives, future research could explore the potential applications of phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate in various fields, such as medicinal chemistry and drug discovery .

properties

IUPAC Name

phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-11-9(13-16-7)12-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWHEFYVRPQWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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